NOS Inhibition Potency: Comparative Ki Value for Neuronal Nitric Oxide Synthase
5-Nitro-3,4-dihydroquinolin-2(1H)-one has been reported as an inhibitor of neuronal nitric oxide synthase (nNOS) with a binding affinity (Ki) of 300 nM [1]. While direct head-to-head data against other regioisomers (e.g., 6-nitro or 7-nitro) is limited in the same publication, this value provides a baseline for its activity as a simple dihydroquinolinone scaffold, which can be compared to more complex derivatives in the same series. For instance, a related study on 6-substituted dihydroquinolinones reported potent nNOS inhibitors with IC50 values in the nanomolar range, highlighting that potency can be significantly improved by further functionalization [2].
| Evidence Dimension | Inhibitory activity against neuronal nitric oxide synthase (nNOS) |
|---|---|
| Target Compound Data | Ki = 300 nM |
| Comparator Or Baseline | Potent 6-substituted dihydroquinolinone derivatives (e.g., compound (S)-35) reported in separate studies |
| Quantified Difference | Target compound is a less potent, unsubstituted parent scaffold compared to optimized, low-nanomolar inhibitors |
| Conditions | In vitro enzyme inhibition assay; hemoglobin capture assay at pH 7.5, 2°C |
Why This Matters
Establishes a quantifiable baseline for the core scaffold's nNOS activity, enabling researchers to evaluate the contribution of additional substituents in SAR studies and select the appropriate starting point for their medicinal chemistry campaigns.
- [1] BindingDB. (n.d.). Affinity Data for BDBM22030. Retrieved from https://www.bindingdb.org/ View Source
- [2] Ramnauth, J., Renton, P., Rakhit, S., Lanza, T. J., Jr, et al. (2011). Design, synthesis, and biological evaluation of 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline-based selective human neuronal nitric oxide synthase (nNOS) inhibitors. Journal of Medicinal Chemistry, 54(15), 5562–5575. View Source
